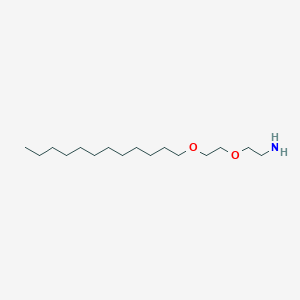

2-(2-(Dodecyloxy)-ethoxy)-ethylamine

Beschreibung

BenchChem offers high-quality 2-(2-(Dodecyloxy)-ethoxy)-ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(Dodecyloxy)-ethoxy)-ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

87498-40-6 |

|---|---|

Molekularformel |

C16H35NO2 |

Molekulargewicht |

273.45 g/mol |

IUPAC-Name |

2-(2-dodecoxyethoxy)ethanamine |

InChI |

InChI=1S/C16H35NO2/c1-2-3-4-5-6-7-8-9-10-11-13-18-15-16-19-14-12-17/h2-17H2,1H3 |

InChI-Schlüssel |

BCIBHRWNSVBNIW-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCOCCOCCN |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to the Synthesis of 2-(2-(dodecyloxy)-ethoxy)-ethylamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive and in-depth exploration of the chemical synthesis of 2-(2-(dodecyloxy)-ethoxy)-ethylamine, a molecule of significant interest in the fields of drug development, materials science, and surfactant chemistry. The document is intended for an audience of researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology for its preparation. The synthesis is presented with a focus on scientific integrity, providing a rationale for experimental choices and ensuring the described protocols are robust and reproducible. This guide emphasizes a two-step synthetic pathway, commencing with the Williamson ether synthesis to form a key intermediate, followed by a modified Gabriel synthesis for the introduction of the primary amine functionality. Each step is meticulously detailed, including reagent selection, reaction conditions, purification techniques, and characterization methods. Visual aids in the form of diagrams and tables are provided to enhance clarity and facilitate practical application.

Introduction and Strategic Overview

2-(2-(dodecyloxy)-ethoxy)-ethylamine is an amphiphilic molecule characterized by a long hydrophobic dodecyl chain and a hydrophilic ethoxy-ethylamine head group. This structure imparts surfactant-like properties, making it a valuable building block in the synthesis of more complex molecules, including drug delivery vehicles, functionalized polymers, and specialized detergents. The strategic approach to its synthesis is predicated on a robust and high-yielding two-step process. The first step establishes the ether linkage, and the second introduces the terminal amine group while minimizing side reactions.

The chosen synthetic route is designed for efficiency and scalability, employing well-established and reliable chemical transformations. The core of this synthesis lies in the initial formation of an ether, followed by the carefully controlled introduction of the amine. This approach allows for the purification of the intermediate, ensuring a high-purity final product.

Synthetic Pathway and Mechanism

The synthesis of 2-(2-(dodecyloxy)-ethoxy)-ethylamine is most effectively achieved through a two-step process:

Step 1: Williamson Ether Synthesis of 2-(2-(dodecyloxy)-ethoxy)-ethanol. This classic and highly versatile reaction is employed to form the ether bond.[1][2][3][4][5] It involves the reaction of an alkoxide with a primary alkyl halide. In this case, dodecyl alcohol is deprotonated to form the dodecyloxide anion, which then acts as a nucleophile, attacking the electrophilic carbon of 2-(2-chloroethoxy)-ethanol.

Step 2: Conversion of the Hydroxyl Group to a Primary Amine. The terminal hydroxyl group of the intermediate is first converted to a better leaving group, typically a tosylate. This is followed by a nucleophilic substitution with sodium azide to yield an azido intermediate. Finally, the azide is reduced to the primary amine. This sequence is a reliable method for the clean introduction of a primary amine, avoiding the over-alkylation issues that can arise from direct amination with ammonia. A similar strategy is employed in the synthesis of related amino-ethoxy compounds.[6][7]

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for 2-(2-(dodecyloxy)-ethoxy)-ethylamine.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(2-(dodecyloxy)-ethoxy)-ethanol

This step focuses on the formation of the ether linkage via the Williamson ether synthesis. The choice of a strong base like sodium hydride ensures complete deprotonation of the dodecanol, leading to a high yield of the desired ether.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Dodecanol | 186.34 | 18.6 g | 0.1 |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 4.4 g | 0.11 |

| 2-(2-chloroethoxy)-ethanol | 124.56 | 13.7 g | 0.11 |

| Anhydrous Tetrahydrofuran (THF) | - | 250 mL | - |

| Saturated aqueous NH4Cl | - | 100 mL | - |

| Diethyl ether | - | 200 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

-

A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with dodecanol and anhydrous THF.

-

The flask is cooled to 0 °C in an ice bath.

-

Sodium hydride is added portion-wise to the stirred solution over 30 minutes. Caution: Sodium hydride reacts violently with water and is flammable. Handle under an inert atmosphere.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

2-(2-chloroethoxy)-ethanol is added dropwise to the reaction mixture.

-

The mixture is heated to reflux and maintained for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield 2-(2-(dodecyloxy)-ethoxy)-ethanol as a colorless oil.

Step 2: Synthesis of 2-(2-(dodecyloxy)-ethoxy)-ethylamine

This multi-stage step converts the hydroxyl group of the intermediate into the final primary amine.

3.2.1. Tosylation of 2-(2-(dodecyloxy)-ethoxy)-ethanol

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-(2-(dodecyloxy)-ethoxy)-ethanol | 274.46 | 27.4 g | 0.1 |

| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 21.0 g | 0.11 |

| Anhydrous Pyridine | - | 100 mL | - |

| Dichloromethane (DCM) | - | 150 mL | - |

| 1 M HCl | - | 100 mL | - |

| Saturated aqueous NaHCO3 | - | 100 mL | - |

| Anhydrous Sodium Sulfate | - | - | - |

Procedure:

-

2-(2-(dodecyloxy)-ethoxy)-ethanol is dissolved in anhydrous pyridine in a round-bottom flask at 0 °C.

-

p-Toluenesulfonyl chloride is added portion-wise, and the reaction is stirred at 0 °C for 4 hours.

-

The reaction mixture is then poured into ice-cold 1 M HCl and extracted with dichloromethane.

-

The organic layer is washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 2-(2-(dodecyloxy)-ethoxy)-ethyl tosylate.

3.2.2. Synthesis of 1-(2-azidoethoxy)-2-(dodecyloxy)ethane

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-(2-(dodecyloxy)-ethoxy)-ethyl tosylate | 428.62 | 42.9 g | 0.1 |

| Sodium Azide (NaN3) | 65.01 | 9.75 g | 0.15 |

| Anhydrous Dimethylformamide (DMF) | - | 200 mL | - |

| Diethyl ether | - | 300 mL | - |

Procedure:

-

The tosylate intermediate is dissolved in anhydrous DMF.

-

Sodium azide is added, and the mixture is heated to 80 °C for 12 hours. Caution: Sodium azide is highly toxic.

-

The reaction mixture is cooled, diluted with water, and extracted with diethyl ether.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the azido intermediate.

3.2.3. Reduction of 1-(2-azidoethoxy)-2-(dodecyloxy)ethane

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 1-(2-azidoethoxy)-2-(dodecyloxy)ethane | 299.48 | 30.0 g | 0.1 |

| Palladium on Carbon (10% Pd/C) | - | 1.5 g | - |

| Methanol | - | 250 mL | - |

| Hydrogen gas (H2) | - | Balloon or Parr shaker | - |

Procedure:

-

The azido intermediate is dissolved in methanol in a flask suitable for hydrogenation.

-

10% Palladium on carbon is carefully added to the solution.

-

The flask is evacuated and backfilled with hydrogen gas (a balloon can be used for atmospheric pressure hydrogenation, or a Parr apparatus for higher pressures).

-

The reaction is stirred vigorously at room temperature until the consumption of hydrogen ceases (typically 12-24 hours).

-

The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the final product, 2-(2-(dodecyloxy)-ethoxy)-ethylamine.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of all expected functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.[8]

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the N-H stretches of the primary amine.

Safety Considerations

-

Sodium Hydride: A flammable solid that reacts violently with water. It should be handled under an inert atmosphere and away from any sources of ignition.

-

Sodium Azide: Highly toxic and can form explosive heavy metal azides. It should be handled with extreme care in a well-ventilated fume hood.

-

Hydrogen Gas: Highly flammable. Hydrogenation should be performed in a well-ventilated area, away from sparks or open flames.

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

This technical guide has outlined a reliable and well-documented synthetic route for the preparation of 2-(2-(dodecyloxy)-ethoxy)-ethylamine. The described two-step process, beginning with a Williamson ether synthesis followed by a robust amination strategy, provides a clear and reproducible method for obtaining this valuable chemical intermediate. The detailed protocols, coupled with the underlying chemical principles, are intended to empower researchers and scientists in their synthetic endeavors.

References

-

Fryauf, K., Strehmel, V., & Fedtke, M. (1992). Curing of glycidyl ethers with aromatic amines: model studies on the effects of tertiary amines as accelerators. Polymer, 33(16), 3516-3520. [Link]

-

Sakai, M., & Suzuki, T. (1966). Reaction between Phenyl Glycidyl Ether and Dodecyl Mercaptan. Journal of the Japan Oil Chemists' Society, 15(11), 591-595. [Link]

-

Nishida, K., Tamura, A., Kang, T. W., Masuda, H., & Yui, N. (2020). An antibody–supermolecule conjugate for tumor-specific targeting of tumoricidal methylated β-cyclodextrin-threaded polyrotaxanes. RSC Advances, 10(52), 31235-31242. [Link]

- I. G. Farbenindustrie Aktiengesellschaft. (1950). U.S. Patent No. 2,529,923. Washington, DC: U.S.

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Smith, L. S. (1965). Glycidyl ether reactions with amines. Journal of Applied Polymer Science, 9(11), 3851-3860. [Link]

-

Vincent, B. A. (2001). Catalysis of the Epoxy-Carboxyl Reaction. Journal of Coatings Technology, 73(917), 41-49. [Link]

-

Kim, J., et al. (2020). Synthesis of Network Polymers by Means of Addition Reactions of Multifunctional-Amine and Poly(ethylene glycol) Diglycidyl Ether or Diacrylate Compounds. Polymers, 12(9), 2043. [Link]

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, July 1). 9.5: Williamson ether synthesis. [Link]

-

PubChemLite. (n.d.). 2-(2-(dodecyloxy)-ethoxy)-ethylamine. Retrieved from [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. [Link]

-

NextSDS. (n.d.). 2-(2-(DODECYLOXY)-ETHOXY)-ETHYLAMINE — Chemical Substance Information. Retrieved from [Link]

-

Zhang, Y., et al. (n.d.). Experimental. Retrieved from [Link]

- CN101328130B. (n.d.). Preparation of 2-ethoxy ethyl amine.

-

The Dow Chemical Company. (2012). Process for making ethoxylated amine compounds. Retrieved from [Link]

- The Dow Chemical Company. (2014). U.S.

-

European Patent Office. (1990). EP 0367233 A2: Process for the preparation of 2-(2-thienyl)-ethylamine and derivatives thereof. [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanol, 2-(dodecyloxy)-. NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). 2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethanol. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-(2-Propynyloxy)ethoxy)ethylamine. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. francis-press.com [francis-press.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Khan Academy [khanacademy.org]

- 6. Preparation of 2-[2-(2-azidoethoxy)ethoxy]ethylamine_Chemicalbook [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. PubChemLite - 2-(2-(dodecyloxy)-ethoxy)-ethylamine (C16H35NO2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-(dodecyloxy)-ethoxy)-ethylamine

Introduction

2-(2-(dodecyloxy)-ethoxy)-ethylamine is an amphiphilic molecule characterized by a long C12 alkyl chain (dodecyl), a di-ethoxy hydrophilic spacer, and a terminal primary amine group. This unique structure imparts surfactant-like properties and a pH-responsive nature, making it a molecule of significant interest in advanced materials and pharmaceutical sciences. Its ability to self-assemble and its cationic potential upon protonation are key to its function in applications such as gene delivery, drug formulation, and as a specialized chemical intermediate.

This guide provides a comprehensive overview of the core physicochemical properties of 2-(2-(dodecyloxy)-ethoxy)-ethylamine. We will delve into its chemical identity, acid-base behavior (pKa), lipophilicity (LogP), and self-assembly characteristics (CMC). Furthermore, this document outlines detailed, field-proven experimental protocols for determining these properties, offering researchers and developers a validated framework for their own investigations.

Chemical Identity and Core Properties

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent research and development. The table below summarizes the key identifiers and computed properties for 2-(2-(dodecyloxy)-ethoxy)-ethylamine.

| Property | Value | Source |

| Molecular Formula | C16H35NO2 | [1] |

| Molecular Weight | 273.46 g/mol | [1] |

| CAS Number | Not explicitly assigned; part of a broader class of ethoxylated amines. | |

| Predicted XlogP | 4.7 | [1] |

| SMILES | CCCCCCCCCCCCOCCOCCN | [1] |

| InChI | InChI=1S/C16H35NO2/c1-2-3-4-5-6-7-8-9-10-11-13-18-15-16-19-14-12-17/h2-17H2,1H3 | [1] |

Acid-Base Properties (pKa)

Scientific Rationale: The primary amine group of 2-(2-(dodecyloxy)-ethoxy)-ethylamine is a weak base that can accept a proton to form a cationic ammonium species. The acid dissociation constant (pKa) of this conjugate acid is arguably the most critical physicochemical parameter. It dictates the molecule's charge state at a given pH. In drug delivery, for instance, a pKa value around physiological pH (7.4) can enable endosomal escape of nanoparticles through the "proton sponge" effect, a crucial step for delivering payloads like mRNA or siRNA into the cytoplasm.

The equilibrium can be described as: R-NH₂ + H₂O ⇌ R-NH₃⁺ + OH⁻

The pKa value is the pH at which the protonated (R-NH₃⁺) and non-protonated (R-NH₂) forms are present in equal concentrations. Based on structurally similar primary aliphatic amines, the pKa is expected to be in the range of 9-11.[2]

Experimental Protocol: pKa Determination by Potentiometric Titration

This method is a highly accurate and reliable "gold standard" for pKa determination.[2][3] It involves monitoring pH changes of a solution of the analyte upon the incremental addition of a strong acid or base.

Causality: By starting with the amine in its protonated form (by dissolving it in a slightly acidic solution) and titrating with a strong base (e.g., NaOH), we can generate a full titration curve. The inflection point of this curve corresponds to the point where half of the amine has been deprotonated, and at this half-equivalence point, the measured pH is equal to the pKa.[4]

Methodology:

-

Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[4]

-

Sample Preparation: Accurately weigh and dissolve a known amount of 2-(2-(dodecyloxy)-ethoxy)-ethylamine to achieve a final concentration of approximately 1-10 mM.[4][5]

-

Insight: Due to the molecule's lipophilicity, a co-solvent system like a methanol-water mixture may be required to ensure complete dissolution.[6]

-

-

Titration Setup:

-

Place the sample solution in a jacketed beaker to maintain a constant temperature.

-

Use a magnetic stirrer for continuous mixing.

-

Immerse the calibrated pH electrode into the solution.

-

Purge the solution with nitrogen gas before and during the titration to displace dissolved CO₂, which can interfere with the measurement by forming carbonic acid.[4][5]

-

-

Titration Process:

-

Make the sample solution acidic (e.g., to pH 2.0) with a standardized solution of 0.1 M HCl.[4]

-

Begin the titration by adding small, precise increments of a standardized 0.1 M NaOH solution.[4][5]

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[5]

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added to generate a titration curve.

-

Calculate the first derivative of this curve (ΔpH/ΔV). The peak of the first derivative curve indicates the equivalence point.

-

The pKa is the pH value at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point).[4]

-

Lipophilicity (LogP & LogD)

Scientific Rationale: Lipophilicity is a critical parameter that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. It is typically expressed as the partition coefficient (P) between an organic phase (commonly n-octanol) and an aqueous phase.

-

LogP is the logarithm of the partition coefficient of the neutral (uncharged) form of the molecule.[]

-

LogD is the logarithm of the distribution coefficient at a specific pH, accounting for all forms of the molecule (neutral and ionized).[][8]

For an amine like 2-(2-(dodecyloxy)-ethoxy)-ethylamine, LogD is highly pH-dependent. At a pH well above its pKa, the molecule is neutral and LogD ≈ LogP. At a pH below its pKa, the molecule becomes protonated and more water-soluble, leading to a lower LogD value. The predicted XlogP of 4.7 indicates a highly lipophilic character for the neutral species.[1]

Experimental Protocol: LogD Determination by the Shake-Flask Method

The shake-flask method is the traditional and most direct way to measure partition coefficients.[9] It involves directly measuring the concentration of the analyte in both the organic and aqueous phases after they have reached equilibrium.

Causality: This method physically separates the two immiscible phases and allows the analyte to partition between them according to its thermodynamic preference. By quantifying the concentration in each layer, a direct calculation of the distribution ratio is possible. Using a buffered aqueous phase at a specific pH (e.g., 7.4 for physiological relevance) allows for the determination of LogD7.4.[8]

Methodology:

-

Phase Preparation: Prepare the two phases by pre-saturating n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) and pre-saturating the buffer with n-octanol. This step is crucial to prevent volume changes during the experiment.[8]

-

Sample Preparation: Prepare a stock solution of the analyte in the organic phase (pre-saturated n-octanol).

-

Partitioning:

-

In a suitable vial, add a known volume of the analyte stock solution and a known volume of the pre-saturated aqueous buffer.

-

Seal the vial and shake vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.[8]

-

Insight: The shaking time should be optimized to be long enough for equilibrium but short enough to avoid emulsion formation, which can complicate phase separation.

-

-

Phase Separation: Centrifuge the vial at a moderate speed to achieve a clean separation of the two phases.[8]

-

Quantification:

-

Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.

-

Determine the concentration of the analyte in each aliquot using a suitable analytical technique, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve.[8]

-

-

Calculation: Calculate the LogD value using the following formula: LogD = log₁₀ ( [Analyte]octanol / [Analyte]aqueous )[8]

Self-Assembly: Critical Micelle Concentration (CMC)

Scientific Rationale: As an amphiphilic molecule with distinct hydrophobic (dodecyl chain) and hydrophilic (ethoxy-amine headgroup) regions, 2-(2-(dodecyloxy)-ethoxy)-ethylamine is expected to form micelles in aqueous solutions above a certain concentration. This concentration is known as the Critical Micelle Concentration (CMC).[10] Below the CMC, the molecules exist primarily as monomers. Above the CMC, they spontaneously aggregate into spherical structures (micelles) with the hydrophobic tails sequestered in the core and the hydrophilic heads exposed to the water.[10][11]

The CMC is a key indicator of a surfactant's efficiency. A lower CMC value means less surfactant is needed to saturate interfaces and form micelles, which is important for applications in emulsification and solubilization. The CMC can be influenced by temperature, pH, and the presence of electrolytes.[10][12] For ethoxylated amines, increasing salinity generally lowers the CMC due to the shielding of electrostatic repulsion between the charged headgroups.[12]

Experimental Protocol: CMC Determination by Surface Tensiometry

This is a very common and direct method for determining the CMC of surfactants. It relies on the principle that surfactant monomers preferentially adsorb at the air-water interface, thereby reducing the surface tension of the solution.

Causality: As the concentration of the surfactant increases, the surface becomes saturated with monomers, and the surface tension decreases. Once the CMC is reached, any additional surfactant molecules form micelles in the bulk solution rather than populating the interface. Consequently, the surface tension remains relatively constant above the CMC. The CMC is identified as the point of inflection on a plot of surface tension versus the logarithm of concentration.[11]

Methodology:

-

Solution Preparation: Prepare a series of aqueous solutions of 2-(2-(dodecyloxy)-ethoxy)-ethylamine with concentrations spanning a wide range, both below and above the expected CMC. Use a logarithmic dilution series for efficient measurement.

-

Instrumentation: Use a force tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate) to measure the surface tension of each solution.

-

Measurement:

-

Ensure the platinum ring or plate is meticulously cleaned (e.g., by flaming) before each measurement.

-

Measure the surface tension of pure water first as a reference.

-

Measure the surface tension of each prepared surfactant solution, starting from the most dilute and progressing to the most concentrated to minimize cross-contamination.

-

Allow each measurement to stabilize before recording the value.

-

-

Data Analysis:

-

Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

-

The resulting plot will typically show two linear regions: one with a steep negative slope at low concentrations and another that is nearly horizontal at high concentrations.

-

The CMC is determined from the intersection point of the two extrapolated linear portions of the curve.

-

Conclusion

The physicochemical properties of 2-(2-(dodecyloxy)-ethoxy)-ethylamine—defined by its amphiphilicity, high lipophilicity in its neutral state, and pH-responsive primary amine—make it a versatile molecule for scientific research and development. Its pKa governs its charge and interaction in biological systems, its LogP/LogD profile dictates its partitioning behavior, and its CMC defines its capacity for self-assembly. The experimental protocols detailed in this guide provide a robust framework for the accurate and reliable characterization of this and similar amphiphilic compounds, empowering researchers to harness their unique properties for innovative applications.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]

-

Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

PubChemLite. 2-(2-(dodecyloxy)-ethoxy)-ethylamine. [Link]

-

Domainex. Shake Flask LogD. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Marmara Pharmaceutical Journal. [Link]

-

van der Sman, R. G. M., et al. (2012). Development of Methods for the Determination of pKa Values. PMC. [Link]

-

ResearchGate. Effects of Amine Additives on Critical Micelle Concentration of Ionic Surfactants. [Link]

-

Johnston, K. P., et al. (2021). Critical Micelle Concentrations in Surfactant Mixtures and Blends by Simulation. The Journal of Physical Chemistry B, 125(22), 5993–6001. [Link]

-

KRÜSS Scientific. Application Report: Critical micelle concentration as a function of head group size for alkyl alcohol ethoxylates. [Link]

-

Singh, R., et al. (2021). Insights into CO2 Foaming Behavior of Ethoxylated Amines. Energies, 14(4), 890. [Link]

Sources

- 1. PubChemLite - 2-(2-(dodecyloxy)-ethoxy)-ethylamine (C16H35NO2) [pubchemlite.lcsb.uni.lu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. enamine.net [enamine.net]

- 8. Shake Flask LogD | Domainex [domainex.co.uk]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 11. kruss-scientific.com [kruss-scientific.com]

- 12. mdpi.com [mdpi.com]

Foreword: The Analytical Imperative for Novel Excipients

An In-depth Technical Guide to the Structural Analysis of 2-(2-(dodecyloxy)-ethoxy)-ethylamine

In modern drug development, particularly in the burgeoning field of nucleic acid therapies, the delivery vehicle is as critical as the therapeutic agent itself. Lipid nanoparticles (LNPs) have emerged as the leading platform for delivering mRNA and siRNA, a success underpinned by the precise chemical nature of their constituent lipids.[1] 2-(2-(dodecyloxy)-ethoxy)-ethylamine is a cationic, amphiphilic molecule, a structural archetype for the ionizable lipids that are pivotal to LNP function. Its architecture—a long hydrophobic dodecyl tail, a flexible hydrophilic ethoxy linker, and a pH-sensitive amine headgroup—enables the encapsulation of negatively charged nucleic acids and facilitates their endosomal escape into the cytoplasm.[1][]

The efficacy and safety of an LNP formulation are directly contingent on the purity and structural integrity of its components. Even subtle variations in the length of the alkyl chain, the degree of ethoxylation, or the presence of isomeric impurities can dramatically alter the nanoparticle's size, stability, and biological activity.[1][3] Therefore, a rigorous and multi-faceted analytical characterization is not merely a quality control exercise; it is a fundamental prerequisite for developing a safe, effective, and reproducible drug product.

This guide provides a comprehensive framework for the structural elucidation and purity assessment of 2-(2-(dodecyloxy)-ethoxy)-ethylamine. It is designed for researchers, analytical scientists, and formulation experts, offering not just protocols, but the strategic rationale behind the selection of orthogonal analytical techniques. We will proceed from foundational property analysis to the intricate details of spectroscopic and chromatographic profiling, ensuring a holistic understanding of this critical molecule.

Section 1: Foundational Physicochemical Characterization

Before embarking on advanced spectroscopic analysis, it is essential to confirm the fundamental properties of the molecule. This data serves as the initial checkpoint for identity and provides a basis for subsequent method development.

Molecular Identity and Properties

2-(2-(dodecyloxy)-ethoxy)-ethylamine is a custom lipid with specific structural features. Its basic properties are summarized below.

| Property | Value | Source |

| Chemical Name | 2-(2-(dodecyloxy)ethoxy)ethanamine | PubChem[4] |

| CAS Number | 87498-40-6 | NextSDS[5] |

| Molecular Formula | C₁₆H₃₅NO₂ | PubChem[4] |

| Monoisotopic Mass | 273.26678 Da | PubChem[4] |

| Predicted XlogP | 4.7 | PubChem[4] |

| Structure | CCCCCCCCCCCCOCCOCCN | PubChem[4] |

XlogP, a measure of hydrophobicity, indicates a strong lipid character, crucial for its role in forming lipid bilayers.

Overall Analytical Strategy

A multi-technique, or orthogonal, approach is non-negotiable for a comprehensive structural analysis. No single method can simultaneously confirm connectivity, determine exact mass, and quantify purity. Our strategy integrates spectroscopy for structural elucidation with chromatography for separation and quantification.

Caption: High-level workflow for structural analysis.

Section 2: Mass Spectrometry for Molecular Weight and Fragment Confirmation

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of the target compound. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying impurities.[6]

Rationale for Technique Selection

For a non-volatile, amphiphilic molecule like 2-(2-(dodecyloxy)-ethoxy)-ethylamine, electrospray ionization (ESI) is the ideal ionization method. It is a "soft" technique that minimizes in-source fragmentation, allowing for the clear observation of the protonated molecular ion, [M+H]⁺. High-resolution mass spectrometry (HRMS), using platforms like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is strongly recommended to confirm the elemental composition via accurate mass measurement.[7]

Expected Fragmentation Pattern

The structure of the molecule, with its ether linkages and C-N bond, presents predictable cleavage points under collision-induced dissociation (CID) in MS/MS experiments. Analyzing this fragmentation pattern provides unequivocal confirmation of the molecule's substructures.

Caption: Predicted ESI-MS/MS fragmentation pathway.

Experimental Protocol: LC-HRMS

-

Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to a final concentration of 1-10 µg/mL in the mobile phase.

-

Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for initial assessment. For better separation of ethoxylated homologues or more polar impurities, a Hydrophilic Interaction Chromatography (HILIC) column is superior.[8]

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp to a high organic percentage (e.g., 95% B) over 10-15 minutes. Formic acid aids in the positive ionization of the amine.

-

-

Mass Spectrometry (ESI+):

-

Scan Mode: Full scan from m/z 50-500 to detect the parent ion.

-

MS/MS Mode: Data-dependent acquisition (DDA) to trigger fragmentation on the most intense ions, confirming the structure of the target molecule and any detected impurities.

-

Mass Accuracy: Calibrate the instrument to ensure mass accuracy is below 5 ppm.

-

| Predicted Ion | Formula | Adduct | Calculated m/z |

| Parent Ion | C₁₆H₃₅NO₂ | [M+H]⁺ | 274.27406 |

| Sodium Adduct | C₁₆H₃₅NO₂ | [M+Na]⁺ | 296.25600 |

| Water Loss | C₁₆H₃₅NO₂ | [M+H-H₂O]⁺ | 256.26404 |

Table data sourced from PubChem predictions.[4]

Section 3: NMR Spectroscopy for Definitive Structural Elucidation

While MS provides the molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy maps the molecule's atomic framework. It provides definitive proof of the arrangement of the dodecyl tail, the ethoxy linker, and the terminal amine group. Both ¹H and ¹³C NMR are required for a complete assignment.

Rationale and Expected Spectra

¹H NMR will show distinct signals for the different types of protons: the triplet of the terminal methyl group, the large multiplet of the alkyl chain methylenes, the distinct triplets of the ether-linked methylenes, and the signals for the ethylamine headgroup. ¹³C NMR complements this by showing a unique signal for each chemically distinct carbon atom.

Predicted ¹H NMR Chemical Shifts

The spectrum can be predicted by analyzing the chemical environment of each proton. Protons closer to electronegative oxygen and nitrogen atoms will be shifted downfield (higher ppm).

| Proton Group | Structure Fragment | Predicted Shift (ppm) | Multiplicity | Integration |

| Methyl Terminus | CH₃ -(CH₂)₁₀- | ~0.88 | Triplet (t) | 3H |

| Alkyl Chain | CH₃-(CH₂)₁₀ -CH₂-O- | ~1.26 | Multiplet (m) | 20H |

| Methylene (α to ether) | -(CH₂)₁₀-CH₂ -O- | ~3.41 | Triplet (t) | 2H |

| Ethoxy Linker | -O-CH₂CH₂ -O-CH₂CH₂ -NH₂ | ~3.5-3.7 | Multiplet (m) | 8H |

| Methylene (α to amine) | -O-CH₂-CH₂ -NH₂ | ~2.85 | Triplet (t) | 2H |

| Amine | -CH₂-NH₂ | ~1.5-2.5 | Broad Singlet (br s) | 2H |

Note: Predicted shifts are based on analogous structures like 2-(dodecyloxy)ethanol and related amines.[9][10] Actual values may vary based on solvent and concentration.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice. For better resolution of the amine protons, DMSO-d₆ can be used.

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse experiment.

-

Ensure the spectral width covers the range of 0-10 ppm.

-

Integrate all peaks to confirm the proton count for each group.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum to obtain sharp singlets for each carbon.

-

A longer acquisition time may be needed due to the lower natural abundance of ¹³C.

-

-

2D NMR (Optional but Recommended):

-

Run a COSY (Correlation Spectroscopy) experiment to confirm which protons are coupled (adjacent) to each other.

-

Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton signal with its directly attached carbon atom, confirming assignments.

-

Section 4: Chromatographic Purity and Impurity Profiling

The synthesis of ethoxylated amines can often result in a distribution of products and carryover of starting materials.[11][12] Chromatographic methods are essential to quantify the purity of the target molecule and to identify and characterize any synthesis-related impurities.

Rationale for Orthogonal Chromatography

No single chromatographic method is sufficient. A combination of reversed-phase liquid chromatography (RPLC), hydrophilic interaction liquid chromatography (HILIC), and potentially gas chromatography (GC) provides a comprehensive purity profile.

-

RPLC: Excellent for separating based on hydrophobicity, effectively separating the target molecule from less hydrophobic (shorter alkyl chain) or more hydrophobic (longer alkyl chain) impurities.

-

HILIC: Separates based on polarity. This is particularly powerful for resolving molecules with different degrees of ethoxylation (e.g., one vs. two vs. three ethoxy units), a common challenge in analyzing these surfactants.[8]

-

GC: Suitable for analyzing volatile or semi-volatile impurities, such as unreacted dodecanol or residual solvents. It can also be used to detect potential synthesis byproducts like oxirane or 1,4-dioxane, which are critical to quantify for safety assessments.[13]

Experimental Protocol: Purity by HPLC-CAD

While LC-MS is used for identification, a more universal detector like a Charged Aerosol Detector (CAD) is often preferred for purity quantification, as it provides a more uniform response for non-chromophoric lipids compared to UV detectors.

-

System: An HPLC or UHPLC system coupled with a CAD.

-

Method 1 (RPLC):

-

Column: C18, 2.1 x 100 mm, 1.8 µm.

-

Mobile Phase: As described in the LC-MS protocol (Water/Acetonitrile with 0.1% Formic Acid or another modifier suitable for CAD).

-

Analysis: Calculate purity based on the relative peak area of the main component versus all other detected peaks.

-

-

Method 2 (HILIC):

-

Column: Amide or other HILIC phase, 2.1 x 100 mm, 1.7 µm.

-

Mobile Phase A: Acetonitrile with 5% water + 10 mM Ammonium Formate.

-

Mobile Phase B: Water + 10 mM Ammonium Formate.

-

Gradient: Start at high organic (e.g., 95% A) and ramp to a higher aqueous percentage.

-

Analysis: This method is crucial for identifying and quantifying impurities related to the hydrophilic portion of the molecule.

-

Section 5: Conclusion - Synthesizing Data for a Complete Profile

The structural analysis of 2-(2-(dodecyloxy)-ethoxy)-ethylamine is a case study in the necessity of a rigorous, multi-faceted analytical strategy. By integrating the precise mass and fragmentation data from HRMS, the definitive connectivity map from NMR, and the quantitative purity assessment from orthogonal chromatography, a complete and trustworthy profile of the molecule can be established. This analytical dossier is the bedrock upon which successful drug delivery systems are built, ensuring that the performance of advanced formulations is rooted in the well-characterized and consistent quality of their fundamental components.

References

- Wala-Jerzykiewicz, A., & Szymanowski, J. (1996). Analysis of Free Oxirane and 1,4-Dioxane Contents in the Ethoxylated Surface-Active Compounds by Means of Gas Chromatography with Headspace Sample Injection. Chemia Analityczna, 41, 253.

- Bunjes, H., et al. (2000). Characterisation of a novel solid lipid nanoparticle carrier system based on binary mixtures of liquid and solid lipids. PubMed.

- Dahmen, N., et al. (1999). Analysis of ethoxylated fatty amines. Comparison of methods for the determination of molecular weight. R Discovery.

- Dahmen, N., et al. (1999). Analysis of ethoxylated fatty amines. Comparison of methods for the determination of molecular weight. Semantic Scholar.

- Wang, Y., et al. (2022). Characterization of lipid-based nanomedicines at the single-particle level. National Institutes of Health (PMC).

- Li, Y., et al. (2022). High-throughput analysis of polyethoxylated tallow amine homologs in citrus using a modified QuEChERS-HILIC-MS method. National Institutes of Health (PMC).

- Thurman, E. M., et al. (2014). Identification of Proprietary Amino Ethoxylates in Hydraulic Fracturing Wastewater Using Liquid Chromatography/Time-of-Flight Mass Spectrometry with Solid Phase Extraction. ResearchGate.

- National Center for Biotechnology Information. (n.d.). 2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethanol. PubChem.

- National Center for Biotechnology Information. (n.d.). 2-(2-(dodecyloxy)-ethoxy)-ethylamine. PubChemLite.

- NextSDS. (n.d.). 2-(2-(DODECYLOXY)-ETHOXY)-ETHYLAMINE — Chemical Substance Information. NextSDS.

- Blue, T., & Piper, O. (2023). Analysis of Lipid Nanoparticles. LCGC International, 36(6), 222-226.

- BOC Sciences. (n.d.). Lipid Nanoparticles. BOC Sciences.

- Zhang, Y., et al. (2023). Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo. Taylor & Francis Online.

- National Center for Biotechnology Information. (n.d.). 2-(Dodecyloxy)ethanol. PubChem.

- National Institute of Standards and Technology. (n.d.). Ethanol, 2-(dodecyloxy)-. NIST WebBook.

- ChemicalBook. (n.d.). 2-(DODECYLOXY)ETHANOL(4536-30-5) 1H NMR spectrum. ChemicalBook.

- Dickey, J. B., & Gray, C. F. (1950). U.S. Patent No. 2,529,923. Washington, DC: U.S. Patent and Trademark Office.

- Ertl, P., & Rohde, B. (2006). U.S. Patent No. 7,038,078. Washington, DC: U.S. Patent and Trademark Office.

- Cusack, M. P., & Smith, G. J. (2014). U.S. Patent Application No. 14/233,263.

- Cusack, M. P., & Smith, G. J. (2012). Process for making ethoxylated amine compounds. ResearchGate.

Sources

- 1. tandfonline.com [tandfonline.com]

- 3. Characterization of lipid-based nanomedicines at the single-particle level - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - 2-(2-(dodecyloxy)-ethoxy)-ethylamine (C16H35NO2) [pubchemlite.lcsb.uni.lu]

- 5. nextsds.com [nextsds.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. High-throughput analysis of polyethoxylated tallow amine homologs in citrus using a modified QuEChERS-HILIC-MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-(Dodecyloxy)ethanol | C14H30O2 | CID 24750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-(DODECYLOXY)ETHANOL(4536-30-5) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. US20140330042A1 - Process for making ethoxylated amine compounds - Google Patents [patents.google.com]

- 13. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

Engineering Bioconjugates: The Mechanistic Landscape of Amine-Terminated PEG Linkers

Executive Summary

Amine-terminated polyethylene glycol (PEG) linkers—ranging from homobifunctional (NH₂-PEG-NH₂) to heterobifunctional variants (e.g., NH₂-PEG-COOH, Fmoc-NH-PEG-NHS)—are ubiquitous in modern bioconjugation, targeted drug delivery, and nanoparticle surface engineering[1]. While the fundamental premise of PEGylation is well-documented, the precise thermodynamic and kinetic control of the underlying chemical mechanisms dictates the success or failure of complex bioconjugates. This technical guide deconstructs the core mechanism of action of amine-terminated PEGs, the causality behind critical experimental parameters, and provides a self-validating protocol for robust application.

Core Mechanism of Action: Nucleophilic Acyl Substitution

The primary mechanism of action for amine-terminated PEG linkers relies on the nucleophilicity of the terminal primary amine (-NH₂). In bioconjugation, this amine most frequently reacts with electrophilic N-hydroxysuccinimide (NHS) esters—either pre-formed on a target molecule or generated in situ via carbodiimide (EDC) activation of carboxylic acids[2][3].

The Chemical Pathway

The unprotonated primary amine features a lone pair of electrons on the sp³ hybridized nitrogen. This lone pair executes a nucleophilic attack on the highly electrophilic sp² hybridized carbonyl carbon of the NHS ester. This attack forms an unstable, sp³ hybridized tetrahedral intermediate. As the intermediate collapses to restore the stable carbonyl double bond, it expels the N-hydroxysuccinimide leaving group. NHS is an exceptionally good leaving group because its conjugate base is stabilized by resonance from its two adjacent carbonyls. The result is a highly stable, irreversible amide bond[4][5].

Nucleophilic acyl substitution mechanism of amine-terminated PEG.

Causality in Experimental Design: The pH Paradox

As application scientists, we must recognize that bioconjugation is a kinetic balancing act. The efficiency of the amine-PEG mechanism is entirely dictated by the pH of the reaction buffer, creating a well-known "pH paradox"[5].

-

The Nucleophile Requirement: To attack the electrophile, the amine must be unprotonated (-NH₂). However, primary aliphatic amines have a pKa of approximately 9.0 to 10.0. At physiological pH (7.4), over 99% of the amines are protonated (-NH₃⁺) and completely non-nucleophilic.

-

The Hydrolysis Competing Pathway: To increase the unprotonated fraction, one might intuitively raise the pH to 9.0[6]. However, NHS esters are highly susceptible to alkaline hydrolysis. At pH 8.6, the half-life of an NHS ester drops to less than 10 minutes, meaning the electrophile is destroyed by water before the PEGylation can occur.

The Causal Solution: We strictly control the reaction environment using amine-free buffers (e.g., PBS, HEPES, or Borate) at a precisely balanced pH of 7.5 to 8.0 . This maintains a sufficient trace fraction of unprotonated amines to drive the reaction forward while extending the NHS ester half-life to approximately 1-2 hours, allowing the conjugation to outcompete hydrolysis[5].

Quantitative Data & Reaction Optimization

To achieve reproducible degrees of PEGylation, the thermodynamic and kinetic parameters must be tightly controlled. The following table synthesizes the optimal conditions and the mechanistic causality behind each parameter.

| Parameter | Optimal Range | Causality / Impact on Reaction Mechanism |

| Buffer pH | 7.5 – 8.0 | Balances amine nucleophilicity (requires higher pH) against NHS ester hydrolysis (requires lower pH)[5]. |

| Temperature | 4°C to 25°C | 25°C yields faster conjugation (1-2 hrs). 4°C slows hydrolysis, ideal for sterically hindered targets requiring overnight incubation[5]. |

| Molar Excess | 10x to 50x | A large molar excess of the PEG linker drives the pseudo-first-order reaction forward, outcompeting the parallel hydrolysis pathway[5][6]. |

| Solvent | ≤10% DMSO/DMF | Ensures solubility of high-molecular-weight or lipid-conjugated PEGs without denaturing target proteins or destabilizing nanoparticles[4][5]. |

| Buffer Type | PBS, HEPES | Must be strictly free of primary amines (e.g., Tris, Glycine), which would act as competitive nucleophiles and consume the NHS esters[4][5]. |

Self-Validating Experimental Protocol: Nanoparticle Surface PEGylation

A robust protocol must validate itself at each step to prevent the propagation of errors. The following methodology details the surface modification of carboxylated nanoparticles using an NH₂-PEG-NH₂ linker via EDC/NHS chemistry[3].

Step-by-Step Methodology

Step 1: Carboxyl Activation (pH 6.0)

-

Action: Disperse carboxylated nanoparticles in 50 mM MES buffer (pH 6.0). Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS. Incubate for 30 minutes at room temperature.

-

Causality: EDC is highly unstable in carboxyl- or amine-containing buffers. MES is a zwitterionic, non-coordinating buffer that provides the mildly acidic environment where EDC is most efficient at forming the O-acylisourea intermediate.

-

Validation Checkpoint: Perform Zeta Potential analysis. A successful conversion of negatively charged carboxylates to neutral NHS esters will result in a distinct shift toward a less negative zeta potential.

Step 2: Buffer Exchange

-

Action: Rapidly centrifuge or utilize a spin desalting column to remove unreacted EDC and NHS, resuspending the activated nanoparticles in 1X PBS (pH 7.5).

-

Causality: Removing excess EDC prevents unwanted cross-linking and aggregation in subsequent steps. Shifting the pH to 7.5 primes the environment for the incoming amine nucleophile.

Step 3: PEGylation

-

Action: Immediately add a 20-fold molar excess of NH₂-PEG-NH₂ (dissolved in anhydrous DMSO, keeping final DMSO concentration <5%). Incubate for 2 hours at 25°C with gentle agitation[3].

-

Causality: The primary amine attacks the NHS ester. The 2-hour window at 25°C is sufficient for the reaction to reach completion before the remaining NHS esters hydrolyze.

Step 4: Quenching

-

Action: Add 50 mM Tris-HCl (pH 8.0) and incubate for 15 minutes.

-

Causality: Tris contains a highly reactive primary amine that acts as a competitive nucleophile, aggressively quenching any residual, unreacted NHS esters to prevent downstream off-target reactions[5].

Step 5: Final Purification and Validation

-

Action: Purify the PEGylated nanoparticles via dialysis (using an appropriate MWCO membrane) against PBS to remove free PEG and quenched byproducts[3].

-

Validation Checkpoint: Perform Dynamic Light Scattering (DLS). A successful PEGylation will yield an increase in the hydrodynamic diameter (typically +5 to +15 nm, depending on PEG molecular weight), confirming the establishment of the PEG hydration layer.

Self-validating workflow for amine-PEG conjugation to carboxylated surfaces.

Conclusion

The successful deployment of amine-terminated PEG linkers is not a matter of empirical guesswork, but of rigorous mechanistic control. By understanding the nucleophilic acyl substitution pathway, respecting the thermodynamic constraints of the pH paradox, and implementing self-validating checkpoints (such as intermediate zeta potential shifts and final DLS confirmation), researchers can engineer highly stable, reproducible bioconjugates and nanomedicines.

References

- BenchChem. "Mechanism of Fmoc-PEG5-NHS ester reaction with primary amines." BenchChem Technical Guides.

- National Institutes of Health (PMC). "Histidine Tag-Specific PEGylation Improves the Circulating Half-Life of TIMP2." Bioconjugate Chemistry.

- Beilstein Journal of Nanotechnology. "Comparison of four methods for the biofunctionalization of gold nanorods by the introduction of sulfhydryl groups to antibodies." Beilstein Journals.

- Bio-protocol (MDPI). "Formation of Poly(Ethylene Glycol) Modified Reduced Graphene Oxide (rGO-PEG)." Bio-protocol Database.

- BenchChem. "Navigating the Frontier of Drug Delivery: A Technical Guide to Amine-Terminated PEG Lipids." BenchChem Technical Guides.

Sources

- 1. benchchem.com [benchchem.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. bio-protocol.org [bio-protocol.org]

- 4. Protocol for Protein PEGylation [jenkemusa.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Histidine Tag-Specific PEGylation Improves the Circulating Half-Life of TIMP2 - PMC [pmc.ncbi.nlm.nih.gov]

Solvation Thermodynamics and Organic Solubility Profiling of Dodecyloxy Ethoxy Ethylamine

An In-Depth Technical Guide for Formulation Scientists and Chemical Engineers

Structural and Thermodynamic Fundamentals

Dodecyloxy ethoxy ethylamine (CAS: 87498-40-6), chemically defined as 2-(2-(dodecyloxy)ethoxy)ethanamine, is a highly versatile amphiphilic building block. Structurally, it consists of a hydrophobic dodecyl (C12) tail, a hydrophilic ethoxy ether linkage, and a primary ethylamine headgroup. This unique architecture makes it a critical precursor in the synthesis of ionizable lipids for lipid nanoparticles (LNPs) and a multifunctional agent in industrial applications such as biofilm dispersion and controlled-release formulations .

Understanding its solubility in organic solvents requires analyzing the thermodynamic interplay between the solute's functional groups and the solvent matrix. As a Senior Application Scientist, I frequently observe formulation failures stemming from a misunderstanding of these interactions.

Unlike pure alkylamines (e.g., dodecylamine) which form highly ordered, tightly packed crystalline lattices, the inclusion of the ethoxy linker in dodecyloxy ethoxy ethylamine fundamentally alters its thermodynamic landscape. The rotational freedom and dipole moment of the ether oxygens frustrate crystal packing, lowering the melting point and significantly enhancing its solubility across a broad spectrum of organic solvents. The primary amine acts as both a hydrogen-bond donor and acceptor, driving exothermic solvation in protic environments, while the C12 tail ensures high affinity for non-polar media via London dispersion forces.

Fig 1. Thermodynamic solvation pathways of dodecyloxy ethoxy ethylamine in organic solvents.

Solubility Profile in Key Organic Solvents

The partitioning and solubility behavior of surfactants in organic solvents is dictated by the polarity of the solvent and the specific non-covalent interactions it can sustain . Because dodecyloxy ethoxy ethylamine possesses both a long aliphatic chain and polar heteroatoms, it exhibits a remarkably broad solubility profile.

The table below summarizes the expected solubility ranges across different solvent classes at standard ambient temperature (25°C). Note: Because the primary amine is basic (pKa ~ 9.5), its solubility in aqueous or mixed-solvent systems is highly pH-dependent, but in pure organic solvents, it exists in its neutral, unprotonated free-base form.

| Organic Solvent | Solvent Class | Dielectric Constant (ε) | Expected Solubility (25°C) | Dominant Solvation Mechanism |

| Hexane | Non-Polar | 1.89 | > 100 mg/mL (Highly Soluble) | Van der Waals interactions with the C12 tail. |

| Toluene | Non-Polar | 2.38 | > 100 mg/mL (Highly Soluble) | Dispersion forces; π-alkyl interactions. |

| Dichloromethane | Polar Aprotic | 8.93 | > 200 mg/mL (Freely Soluble) | Ideal match of polarizability; dipole-dipole interactions. |

| Acetone | Polar Aprotic | 20.7 | 50 - 100 mg/mL (Soluble) | H-bond acceptor interactions with the primary amine. |

| Ethanol (Absolute) | Polar Protic | 24.5 | > 150 mg/mL (Freely Soluble) | Strong H-bond donor/acceptor synergy. |

| Methanol | Polar Protic | 32.7 | > 150 mg/mL (Freely Soluble) | Strong H-bond donor/acceptor synergy. |

Experimental Methodology: Validated Solubility Determination

To generate precise, reproducible solubility data for formulation development, the isothermal shake-flask method remains the gold standard . However, standard protocols must be adapted when dealing with amphiphilic amines.

Because dodecyloxy ethoxy ethylamine lacks a conjugated π-system (no strong chromophore), standard UV-Vis spectroscopy is inadequate for quantification. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) coupled with HPLC must be utilized. Furthermore, a self-validating protocol must include solid-phase verification to ensure the solvent did not induce the formation of a solvate or alter the polymorphic state of any un-dissolved material.

Fig 2. Step-by-step isothermal shake-flask workflow for validated amphiphile solubility determination.

Step-by-Step Protocol

Step 1: Preparation of Saturated Solutions

-

Accurately weigh an excess amount of dodecyloxy ethoxy ethylamine (e.g., 500 mg) into a 5 mL amber glass vial.

-

Add 1.0 mL of the target organic solvent (HPLC-grade or higher).

-

Causality Note: Amber glass is used to prevent potential photo-oxidation of the primary amine over extended equilibration periods.

Step 2: Isothermal Equilibration

-

Seal the vials with PTFE-lined caps to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to exactly 25.0 ± 0.1 °C.

-

Agitate at 150 RPM for a minimum of 48 hours.

-

Causality Note: Amphiphiles can form viscous mesophases or liquid crystals in certain solvents before fully dissolving. A 48-hour window ensures true thermodynamic equilibrium is reached rather than a kinetic plateau.

Step 3: Phase Separation

-

Transfer the vials to an isothermal centrifuge maintained at 25.0 °C.

-

Centrifuge at 10,000 × g for 15 minutes to pellet the undissolved solid.

-

Causality Note: Standard syringe filtration is strictly prohibited for surfactants, as the amphiphilic molecules will indiscriminately adsorb onto the filter membrane (e.g., PTFE or Nylon), artificially lowering the measured concentration.

Step 4: Analytical Quantification (HPLC-ELSD)

-

Carefully aspirate an aliquot of the clear supernatant and perform serial dilutions using a compatible diluent (e.g., Methanol/DCM blend) to bring the concentration within the linear dynamic range of the ELSD.

-

Inject onto a C18 or C8 reverse-phase column using a gradient of Water (with 0.1% TFA) and Acetonitrile (with 0.1% TFA).

-

Causality Note: TFA is required to protonate the primary amine during chromatography, preventing peak tailing and secondary interactions with residual silanols on the stationary phase.

Step 5: Solid-Phase Verification (The Self-Validation Step)

-

Extract the residual solid pellet from the centrifuge tube.

-

Dry briefly under a gentle stream of nitrogen.

-

Analyze via X-ray Powder Diffraction (XRPD).

-

Causality Note: If the XRPD pattern of the residual solid differs from the bulk starting material, a solvate has formed. The measured solubility is therefore the solubility of the solvate, not the pure free base. This distinction is critical for regulatory filings in drug development.

Formulation Insights for Drug Development

For scientists utilizing dodecyloxy ethoxy ethylamine as a precursor for ionizable lipids in mRNA-LNP delivery systems, the choice of organic solvent during the synthesis and microfluidic mixing stages is paramount.

During microfluidic mixing, the lipid components are typically dissolved in absolute ethanol. The high solubility of dodecyloxy ethoxy ethylamine in ethanol (>150 mg/mL) ensures that it remains fully solvated prior to rapid mixing with the aqueous mRNA stream. However, care must be taken regarding the moisture content of the ethanol. Because the molecule is highly hygroscopic, the introduction of trace water can trigger premature micellization or phase separation before the microfluidic impingement point, leading to high polydispersity indices (PDI) in the resulting nanoparticles. Always utilize anhydrous solvents stored over molecular sieves when preparing stock solutions.

References

- Google Patents (US9090495B2)

-

Solubility and Partitioning Behavior of Surfactants and Additives Used in Bioprocesses ResearchGate URL:[Link]

Application Note: Surface Functionalization of Carboxylated Nanoparticles with 2-(2-(dodecyloxy)-ethoxy)-ethylamine

Introduction & Mechanistic Overview

The molecule 2-(2-(dodecyloxy)-ethoxy)-ethylamine is a highly versatile amphiphilic linker. Structurally, it features a hydrophobic dodecyl chain (C12), a short, flexible hydrophilic ethoxy spacer (PEG2), and a reactive primary amine terminus. In drug development and nanomedicine, conjugating this ligand to carboxylated nanoparticles (e.g., PLGA, Gold, or Silica NPs) is a critical technique for converting highly charged, hydrophilic surfaces into amphiphilic or hydrophobic ones. This modification is essential for integrating nanoparticles into lipid bilayers, stabilizing micellar structures, or loading hydrophobic therapeutics.

The conjugation relies on zero-length carbodiimide crosslinking [1]. The process utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the nanoparticle's surface carboxyl groups, forming an unstable O-acylisourea intermediate. Because this intermediate hydrolyzes rapidly in aqueous environments, Sulfo-NHS is added to convert it into a semi-stable NHS ester [2]. Finally, the primary amine of the linker acts as a nucleophile, attacking the NHS ester to form a stable, covalent amide bond [3].

Figure 1: Chemical pathway of EDC/Sulfo-NHS mediated zero-length crosslinking.

Field-Proven Insights & Causality

To ensure a self-validating and high-yield protocol, researchers must navigate two major chemical hurdles:

-

The pH Paradox: EDC activation is optimal at pH 5.5–6.0. However, at this acidic pH, the primary amine of our linker (pKa ~9-10) is fully protonated (-NH3+) and lacks the nucleophilicity required to attack the NHS ester. Therefore, the reaction must utilize a two-step buffer system: activation in an acidic MES buffer, followed by conjugation in a slightly alkaline PBS buffer (pH 7.5–8.0) to effectively deprotonate the amine [2].

-

The Solvent Trap: Due to the C12 dodecyl chain, the linker has poor aqueous solubility and requires a co-solvent. While DMSO is preferred, researchers often use DMF. If DMF is used, it must be anhydrous and freshly opened. Over time, DMF degrades into dimethylamine—a secondary amine that will aggressively outcompete your target linker for the NHS esters, resulting in a failed conjugation [4].

Quantitative Optimization Data

The following parameters represent the optimal stoichiometric and environmental conditions required to maximize conjugation efficiency while preventing nanoparticle aggregation.

| Parameter | Optimal Range | Mechanistic Rationale |

| EDC:COOH Molar Ratio | 10:1 to 50:1 | Ensures complete activation of surface carboxyls without inducing excessive aggregation. |

| Sulfo-NHS:EDC Ratio | 1:1 to 2.5:1 | Stabilizes the transient O-acylisourea intermediate into a semi-stable NHS ester. |

| Activation pH (MES) | 5.5 – 6.0 | EDC requires a slightly acidic environment to efficiently protonate the carboxylic acid. |

| Conjugation pH (PBS) | 7.5 – 8.0 | Deprotonates the primary amine (-NH2) to increase its nucleophilicity for ester attack. |

| Linker:NP Molar Ratio | 100:1 to 1000:1 | High stoichiometric excess drives the reaction forward and prevents inter-particle crosslinking. |

Experimental Methodology

This protocol is designed as a self-validating system. By following the purification and validation steps, you ensure that the observed effects are due to covalent conjugation rather than passive hydrophobic adsorption [5].

Figure 2: Step-by-step experimental workflow for nanoparticle functionalization.

Step 1: Nanoparticle Preparation

-

Disperse the carboxylated nanoparticles (NP-COOH) in 1 mL of Activation Buffer (50 mM MES, 0.5 M NaCl, pH 6.0) to a final concentration of ~1-5 mg/mL.

-

Sonicate briefly (10-15 seconds) in a water bath to ensure a monodisperse suspension.

Step 2: Carboxyl Activation

-

Equilibrate EDC and Sulfo-NHS to room temperature before opening to prevent moisture condensation (which rapidly hydrolyzes EDC).

-

Add EDC to the nanoparticle suspension to achieve a final concentration of 2 mM.

-

Immediately add Sulfo-NHS to achieve a final concentration of 5 mM.

-

Incubate the mixture at room temperature for 15–30 minutes with gentle end-over-end rotation.

Step 3: Intermediate Purification (Critical Step)

Causality Check: Removing excess EDC prevents it from reacting with any trace carboxyl impurities in the linker solution, and prevents unwanted side reactions.

-

Pellet the activated nanoparticles via centrifugation (speed depends on NP material/size; e.g., 15,000 x g for 15 mins for polymeric NPs).

-

Discard the supernatant and gently resuspend the pellet in 1 mL of Coupling Buffer (1X PBS, pH 7.5–8.0).

Step 4: Linker Conjugation

-

Dissolve 2-(2-(dodecyloxy)-ethoxy)-ethylamine in a minimal volume of anhydrous DMSO (e.g., 50 µL) to ensure the hydrophobic dodecyl chain is fully solvated.

-

Add the linker solution dropwise to the activated nanoparticle suspension while vortexing mildly. Ensure a minimum 100-fold molar excess of the linker relative to the estimated surface carboxyl groups.

-

Incubate the reaction for 2 to 4 hours at room temperature (or overnight at 4°C) with continuous gentle mixing.

Step 5: Reaction Quenching

-

To block any remaining highly reactive NHS-ester sites, add Hydroxylamine (final concentration 10 mM) or Ethanolamine (final concentration 50 mM) [2].

-

Incubate for 15 minutes at room temperature.

Step 6: Purification and Self-Validation

-

Remove unreacted linker, co-solvent, and quenching agents via extensive dialysis (using a MWCO appropriate for your NP size) against distilled water or your final storage buffer for 24-48 hours. Alternatively, perform 3 cycles of centrifugation and washing.

-

System Validation: Measure the Zeta Potential before and after conjugation. Carboxylated NPs are strongly electronegative (typically -30 mV to -50 mV). Following successful covalent attachment of the neutral, hydrophobic dodecyl chain, the zeta potential will reliably shift towards a more neutral value (e.g., -15 mV to -5 mV). Dynamic Light Scattering (DLS) should also confirm that the hydrodynamic radius has slightly increased without the appearance of massive aggregation peaks.

References

-

Cambridge University Press. "Magnetic Nanoparticle Functionalization (Chapter 3)." Available at:[Link]

-

ResearchGate. "EDC/NHS based coupling and stability?" Available at:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Magnetic Nanoparticle Functionalization (Chapter 3) - Magnetic Nanoparticles in Biosensing and Medicine [cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. cytodiagnostics.com [cytodiagnostics.com]

Application Notes & Protocols: Surface Modification of PLGA Nanoparticles with Cationic Amphiphiles

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Guiding Principles: The "Why" Behind Cationic Surface Modification

Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (NPs) are a cornerstone of modern drug delivery, prized for their biocompatibility and biodegradability.[1][2][3] However, their inherent anionic surface charge and hydrophobic nature can limit their interaction with negatively charged cell membranes and lead to rapid clearance by the immune system.[4][5] Surface modification with cationic amphiphiles addresses these limitations head-on.

The primary driver for this modification is to impart a positive surface charge (zeta potential) to the nanoparticle. This strategic charge reversal is based on a simple, yet powerful, principle: electrostatic attraction. Since cell surfaces are rich in negatively charged proteoglycans, a cationic nanoparticle will exhibit enhanced binding and subsequent cellular uptake.[6][7] This is particularly crucial for delivering genetic material like siRNA and plasmid DNA, which are themselves highly anionic. The cationic surface not only facilitates cell entry but is essential for electrostatically binding and condensing these nucleic acid payloads.[1][8]

Cationic amphiphiles, such as DOTAP (1,2-dioleoyl-3-trimethylammonium-propane), CTAB (cetyl trimethylammonium bromide), or DDAB (dimethyldioctadecylammonium bromide), are ideal for this purpose. They possess a hydrophilic cationic headgroup and a hydrophobic tail. During or after nanoparticle formulation, these molecules self-assemble onto the PLGA surface. The hydrophobic tails intercalate with or adsorb onto the hydrophobic PLGA core, while the cationic headgroups orient outwards, creating a positively charged corona.[9] This process transforms the PLGA nanoparticle into a potent vector for intracellular delivery.

This guide provides a comprehensive, field-tested framework for the synthesis, modification, and characterization of these advanced delivery systems, moving from core principles to actionable protocols.

Experimental Design & Workflow

A successful project requires a logical flow from nanoparticle synthesis to functional validation. The following workflow outlines the critical stages, each of which is detailed in the subsequent protocols.

Figure 2: Gel Retardation Assay. As the N:P ratio increases, siRNA migration is impeded, with full complexation (retardation in the well) shown at N:P ratios of 5:1 and 10:1.

Functional Application Protocols

Protocol 6: In Vitro Cellular Uptake

Rationale: To visually confirm that the cationic nanoparticles are internalized by cells. This is often done using a fluorescently labeled version of the nanoparticles or payload.

Procedure:

-

Cell Culture: Seed cells (e.g., HeLa or A549) onto glass coverslips in a 24-well plate and allow them to adhere overnight. [10]2. Preparation of Complexes: Prepare complexes of your cationic NPs with a fluorescently labeled siRNA (e.g., FAM-siRNA) at the optimal N:P ratio determined in Protocol 5.

-

Treatment: Remove the culture medium and add fresh medium containing the fluorescent NP-siRNA complexes. Incubate for 4 hours at 37°C.

-

Fixing and Staining:

-

Wash the cells three times with PBS to remove non-internalized nanoparticles.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Stain the cell nuclei with DAPI.

-

-

Imaging: Mount the coverslips onto microscope slides and visualize using fluorescence or confocal microscopy. The green fluorescence from FAM-siRNA inside the cell cytoplasm will confirm uptake.

Protocol 7: Gene Transfection & Silencing

Rationale: This is the ultimate functional test. For gene delivery, a plasmid encoding a reporter gene (like GFP) is used. For gene silencing, an siRNA targeting a specific housekeeping gene (like GAPDH) or a reporter gene is used.

Procedure (siRNA Silencing Example):

-

Cell Culture: Seed cells in a 24-well plate and grow to ~70% confluency.

-

Transfection: Prepare NP-siRNA complexes targeting a specific gene (e.g., GAPDH) and a negative control (scrambled siRNA). Treat the cells with the complexes for 24-48 hours.

-

Analysis (qPCR):

-

After incubation, lyse the cells and extract the total RNA.

-

Perform reverse transcription to generate cDNA.

-

Use quantitative PCR (qPCR) with primers for your target gene (GAPDH) and a reference gene to determine the relative mRNA expression levels.

-

-

Analysis (Western Blot):

-

Alternatively, lyse the cells and collect the protein lysate.

-

Perform a Western blot using antibodies against the target protein (GAPDH) and a loading control (e.g., beta-actin) to assess protein knockdown.

-

A significant reduction in mRNA or protein levels in cells treated with the target siRNA compared to the negative control confirms successful delivery and functional gene silencing. [11]

Troubleshooting and Key Considerations

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Particle Aggregation | Insufficient surfactant (PVA); Incomplete removal of organic solvent; Inappropriate pH or ionic strength of buffer. | Increase PVA concentration; Ensure complete solvent evaporation; Use low ionic strength buffers for storage. |

| Low/Negative Zeta Potential | Insufficient cationic amphiphile; Incomplete incubation; Inefficient washing of bare NPs (residual PVA). | Increase the amphiphile:PLGA ratio; Increase incubation time; Ensure thorough washing after initial synthesis. |

| High Cytotoxicity | Excess free cationic amphiphile; High nanoparticle concentration. | Ensure thorough washing after surface modification; Perform a dose-response curve to find the optimal, non-toxic concentration. |

| Low Transfection Efficiency | Low N:P ratio; Nanoparticle instability in media; Inefficient endosomal escape. | Optimize the N:P ratio using gel retardation; Test stability in serum-containing media; Consider co-loading with endosomolytic agents. [7][12] |

References

-

In-vitro Transcribed mRNA Delivery Using PLGA/PEI Nanoparticles into Human Monocyte-derived Dendritic Cells - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

PLGA nanoparticle protocol - iGEM. (n.d.). iGEM Foundation. [Link]

-

Quantifying Citrate Surface Ligands on Iron Oxide Nanoparticles with TGA, CHN Analysis, NMR, and RP-HPLC with UV Detection - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Quantification of Available Ligand Density on the Surface of Targeted Liposomal Nanomedicines. (n.d.). NanoFCM. [Link]

-

PLGA nanoparticles synthesis. (2025, December 18). ResolveMass Laboratories Inc. [Link]

-

Quantification of Nanomaterial Surfaces. (2025, March 10). MDPI. [Link]

-

Preparation and characterization of cationic PLGA nanospheres as DNA carriers. (2004, May 15). PubMed. [Link]

-

Quantification of Surface Ligands on NaYF4 Nanoparticles by Three Independent Analytical Techniques | Chemistry of Materials. (2015, July 2). ACS Publications. [Link]

-

Quantification of Surface Ligands on NaYF4 Nanoparticles by Three Independent Analytical Techniques. (2015, July 14). Figshare. [Link]

-

Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Pioglitazone-Loaded PLGA Nanoparticles: Towards the Most Reliable Synthesis Method. (2022, February 25). MDPI. [Link]

-

In-vitro Transcribed mRNA Delivery Using PLGA/PEI Nanoparticles into Human Monocyte-derived Dendritic Cells. (n.d.). PubMed. [Link]

-

In-vitro Transcribed mRNA Delivery Using PLGA/PEI Nanoparticles into Human Monocyte-derived Dendritic Cells. (n.d.). ResearchGate. [Link]

-

Fabrication and characterization of PLGA nanoparticles encapsulating large CRISPR–Cas9 plasmid - PMC. (2020, January 20). National Center for Biotechnology Information. [Link]

-

Single-Step Assembly of Cationic Lipid–Polymer Hybrid Nanoparticles for Systemic Delivery of siRNA | ACS Nano. (2012, May 30). ACS Publications. [Link]

-

The synthesis of PLGA NPs by solvent-evaporation method. (n.d.). ResearchGate. [Link]

-

PLGA nanoparticles deliver plasmid DNA efficiently in vitro and in vivo. (n.d.). ResearchGate. [Link]

-

Recent Advances in the Surface Functionalization of PLGA-Based Nanomedicines - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Preparation and Characterization of Cationic PLA-PEG Nanoparticles for Delivery of Plasmid DNA - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Development, Characterization, and Evaluation of Chi-Tn mAb-Functionalized DOTAP-PLGA Hybrid Nanoparticles Loaded with Docetaxel for Lung Cancer Therapy. (2025, January 25). MDPI. [Link]

-

Preparation and characterization of cationic Pluronic for surface modification and functionalization of polymeric drug delivery nanoparticles. (n.d.). Express Polymer Letters. [Link]

-

Development of a cationic polyethyleneimine-poly(lactic-co-glycolic acid) nanoparticle system for enhanced intracellular delivery of biologics. (2023, November 17). RSC Publishing. [Link]

-

Surface functionalization of PLGA nanoparticles for drug delivery. (n.d.). ResearchGate. [Link]

-

Cationic Surface Modification of PLG Nanoparticles Offers Sustained Gene Delivery to Pulmonary Epithelial Cells - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Recent Advances in the Surface Functionalization of PLGA-Based Nanomedicines. (2022, January 22). MDPI. [Link]

-